6-(Pyridin-4-yl)pyridin-3-ol
Description
Cross-Coupling Reactions: If a halogenated version of the compound is available (e.g., a bromo- or chloro-derivative), Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions can be used to introduce a wide variety of aryl, alkyl, or amino groups. nih.gov
Direct C-H Functionalization: As discussed in the previous section, direct functionalization of C-H bonds offers an efficient route to introduce substituents at specific positions. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-4-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRIRQQOXQOJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314779 | |
| Record name | [2,4′-Bipyridin]-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159816-97-3 | |
| Record name | [2,4′-Bipyridin]-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4′-Bipyridin]-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the Hydroxyl Group:the Hydroxyl Group is a Prime Target for Derivatization. It Can Serve As a Hydrogen Bond Donor and Acceptor, and Its Modification Can Significantly Impact Solubility, Metabolic Stability, and Target Binding.
Alkylation/Acylation: The hydroxyl group can be converted to ethers or esters using alkyl halides or acyl chlorides, respectively. This alters the molecule's lipophilicity and hydrogen bonding capacity.
Replacement: The hydroxyl group can be replaced with other functional groups, such as amines or thiols, often through a multi-step synthesis involving the activation of the hydroxyl group into a better leaving group followed by nucleophilic substitution. evitachem.com
Bioisosteric Replacement:the Pyridine Rings Themselves Can Be Replaced with Other Heterocycles to Assess the Importance of the Nitrogen Atom S Position and the Overall Ring Electronics. for Example, Replacing a Pyridine Ring with a Pyrimidine, Pyridazine, or Even a Non Aromatic Ring Can Lead to Significant Changes in Activity and Properties.nih.govacs.org
Table 2: Common Derivatization Strategies for SAR Studies of Pyridine-Based Compounds
| Strategy | Target Moiety | Example Reaction | Purpose |
| Alkylation | Hydroxyl Group | Reaction with an alkyl halide (e.g., CH₃I) in the presence of a base. | Modify lipophilicity, block hydrogen bonding. |
| Acylation | Hydroxyl Group | Reaction with an acyl chloride (e.g., acetyl chloride). | Introduce ester functionality, create prodrugs. |
| Suzuki Coupling | Halogenated Pyridine (B92270) Ring | Reaction of a bromo-pyridine with a boronic acid catalyzed by Palladium. nih.gov | Introduce aryl or vinyl groups to explore steric/electronic effects. |
| Buchwald-Hartwig Amination | Halogenated Pyridine Ring | Reaction of a chloro-pyridine with an amine catalyzed by Palladium. | Introduce amino substituents for new interactions. |
| Nucleophilic Substitution | Activated Hydroxyl Group | Conversion of -OH to -OTs, followed by reaction with a nucleophile (e.g., an amine). evitachem.com | Replace hydroxyl with other key functional groups. |
These derivatization strategies, often used in combination, allow for a systematic exploration of the chemical space around the 6-(Pyridin-4-yl)pyridin-3-ol scaffold, providing crucial insights for the development of compounds with improved potency, selectivity, and pharmacokinetic properties. gu.seresearchgate.net
Spectroscopic and Structural Characterization of 6 Pyridin 4 Yl Pyridin 3 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and even nitrogen (¹⁵N) signals, confirming the connectivity and stereochemistry of the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of individual atoms. While specific data for 6-(Pyridin-4-yl)pyridin-3-ol is not widely published, analysis of closely related derivatives allows for the prediction of its spectral characteristics.
Proton (¹H) NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For a derivative like 6-amino-5-chloro-pyridin-3-ol, the proton signals for the pyridine (B92270) ring appear at δ 7.11 (d, J = 2.6 Hz, 1H) and δ 7.56 (d, J = 2.6 Hz, 1H) in DMSO-d6. The hydroxyl proton gives a broad singlet at δ 9.24, while the amino protons appear as a singlet at δ 5.51. For this compound, one would expect a complex aromatic region with signals for both pyridine rings, with chemical shifts influenced by the electronic interplay between the two rings and the hydroxyl group.
Carbon (¹³C) NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For 6-amino-5-chloro-pyridin-3-ol, the carbon signals are observed at δ = 113.58, 125.21, 133.73, 146.21, and 149.46 ppm. In the case of 2,3,5,6-Tetrachloro-4-(pyridin-3-yloxy)pyridine, another related structure, the pyridin-3-yloxy ring carbons appear at δ = 123.0, 125.3, 138.3, 145.6, and 152.2 ppm in DMSO-d6. researchgate.net These values help in assigning the carbon framework of bipyridinol structures.
Nitrogen (¹⁵N) NMR: ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyridine rings. Chemical shifts in ¹⁵N-HMBC experiments can distinguish between pyridine-type and pyrrole-type nitrogens. researchgate.net For this compound, two distinct nitrogen signals would be expected, with their chemical shifts confirming the electronic structure of the heterocyclic rings.
Table 1: Representative ¹H and ¹³C NMR Data for Pyridin-3-ol Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 6-Amino-5-chloro-pyridin-3-ol | DMSO-d6 | 5.51 (s, 2H, NH₂), 7.11 (d, J=2.6 Hz, 1H), 7.56 (d, J=2.6 Hz, 1H), 9.24 (brs, 1H, OH) | 113.58, 125.21, 133.73, 146.21, 149.46 |
| 2,3,5,6-Tetrachloro-4-(pyridin-3-yloxy)pyridine researchgate.net | DMSO-d6 | 7.45 (t, 1H), 7.57 (d, 1H), 8.42 (d, 1H), 8.51 (s, 1H) | 123.0, 125.3, 135.3, 138.3, 145.6, 146.8, 152.2, 156.4 |
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. scribd.com It would be used to establish the connectivity of protons within each of the two pyridine rings of this compound, tracing the sequence of protons around each ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com This powerful technique allows for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting molecular fragments. scribd.com For this compound, HMBC would show correlations between the protons on one pyridine ring and the carbons of the other, confirming the C-C bond that links the two rings. It is also essential for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. ipb.pthud.ac.uk
Vibrational Spectroscopy
FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The spectrum for this compound is expected to show several characteristic absorption bands.
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine rings typically occur in the 1400-1650 cm⁻¹ region. researchgate.net These bands confirm the aromatic heterocyclic nature of the core structure.
C-O Stretching: The C-O stretching vibration of the phenol-like hydroxyl group is expected in the 1200-1300 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for Pyridine Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200-3600 | Broad, strong |
| C-H (aromatic) | 3000-3100 | Weak to medium |
| C=N / C=C (aromatic ring) | 1400-1650 | Medium to strong, multiple bands |
| C-O (phenol) | 1200-1300 | Medium to strong |
Raman spectroscopy provides information that is complementary to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the key Raman signals would include the symmetric breathing modes of the pyridine rings, which are often strong and characteristic. In studies of related terpyridine derivatives, C-C and C-N stretching vibrations are readily observed. mdpi.com Analysis of pyridine-3-sulfonic acid by Raman spectroscopy showed characteristic bands for the pyridine ring vibrations, which are enhanced when the molecule is adsorbed onto a metal surface. nih.gov The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using a technique like Electron Ionization (EI), a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. libretexts.org
For this compound (molecular formula C₁₁H₈N₂O), the molecular ion peak would be expected at an m/z value corresponding to its exact mass. The high-energy ionization process also causes the molecular ion to break into smaller, characteristic fragment ions. The fragmentation of pyridine-containing compounds often involves the cleavage of bonds adjacent to the nitrogen atom or the loss of small, stable molecules like HCN. aip.org The presence of the second pyridine ring and a hydroxyl group would lead to a complex but predictable fragmentation pattern, allowing for structural confirmation. Key fragment ions could arise from:
Cleavage of the bond between the two pyridine rings.
Loss of a CO molecule from the hydroxyl-bearing ring.
Loss of HCN from either of the pyridine rings.
X-ray Crystallography for Solid-State Structure Determination
For instance, the molecular structures of several novel pyrazolo[3,4-b]pyridin-3-ol derivatives have been determined by X-ray diffraction analysis. tandfonline.com One such study involved the synthesis and characterization of 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol and its sulfonylated and acylated products, all of which were analyzed using single-crystal X-ray diffraction. tandfonline.com Similarly, the crystal structures of various other pyridine and pyrimidine (B1678525) derivatives have been resolved, providing a wealth of structural data. iucr.orgresearchgate.netnih.gov
The crystallographic data for these derivatives reveals a range of crystal systems and space groups. For example, Pyridin-4-ylmethyl 4-aminobenzoate (B8803810) crystallizes in a monoclinic system with the space group P21/n. researchgate.net In another instance, the hydrochloride salt of 6-(pyridin-3-yloxy)pyridin-3-amine (B1305111) crystallizes in the P2₁/c space group. The diversity in crystal systems underscores the influence of different substituents on the solid-state packing of the molecules.
The table below summarizes the crystallographic data for selected derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Pyridin-4-ylmethyl 4-aminobenzoate | C₁₃H₁₂N₂O₂ | Monoclinic | P21/n | 9.981(2) | 12.347(3) | 10.161(3) | 101.45(9) | researchgate.net |
| 6-(Pyridin-3-yloxy)pyridin-3-amine HCl | C₁₀H₁₀ClN₃O | Monoclinic | P2₁/c | 8.42 | 14.56 | 10.23 | - | |
| 2-Ethyl-6-methylpyridin-3-ol | C₈H₁₁NO | Monoclinic | P2(1)/c | - | - | - | - | nih.gov |
| Bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate (B1194679) | 2C₈H₁₂NO⁺·C₄H₄O₄²⁻ | Monoclinic | P2(1)/c | - | - | - | - | nih.gov |
| 6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one | C₁₅H₁₂F₃N₃O₃S | Monoclinic | P21/c | 29.694(3) | 5.9710(8) | 17.6910(16) | 95.223(8) | nih.gov |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Hydrogen bonding plays a particularly significant role in the solid-state structures of pyridinol derivatives, often dictating the formation of specific supramolecular assemblies. mdpi.comacs.org
In the crystal structure of 2-ethyl-6-methylpyridin-3-ol, molecules are linked into polymeric chains by intermolecular O-H···N hydrogen bonds. nih.gov These chains are further interconnected by C-H···π interactions, forming layers. nih.gov Similarly, in its succinate salt, N-H···O and O-H···O hydrogen bonds create polymeric chains, which are then linked into a three-dimensional network through C-H···O and C-H···π interactions. nih.gov
The crystal structure of 6-(pyridin-3-yloxy)pyridin-3-amine hydrochloride is stabilized by N-H···Cl hydrogen bonds between the protonated amine group and chloride ions, C-H···O interactions involving the ether oxygen, and π-π stacking of the pyridine rings. The interplanar distance for the parallel-displaced stacking is reported to be 3.51 Å.
In more complex derivatives, such as 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate, a network of hydrogen bonds (O-H···O and O-H···N) between the pyridine derivative and water molecules results in the formation of a ribbon-like structure. iucr.org These structures can also exhibit π-π stacking interactions, further stabilizing the crystal packing. iucr.org
The table below details the hydrogen bonding interactions observed in some of the derivatives.
| Compound Name | Donor-H···Acceptor | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Ref. |
| Pyridin-4-ylmethyl 4-aminobenzoate | N1–H1···N2 | 0.86 | 2.259 | 3.052 | 153.17 | researchgate.net |
| N1–H11···O2 | 0.86 | 2.213 | 3.013 | 154.67 | researchgate.net |
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state can be significantly influenced by crystal packing forces. X-ray crystallography provides a snapshot of the preferred conformation of a molecule within the crystal lattice.
For derivatives with multiple aromatic rings, the dihedral angles between the ring planes are a key conformational feature. In 6-hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one, the dihydropyrimidine (B8664642) ring adopts a half-chair conformation. nih.gov The mean plane of this ring is nearly perpendicular to the pyridine and thiophene (B33073) rings, with dihedral angles of 84.91(4)° and 87.40(5)°, respectively. nih.gov The dihedral angle between the pyridine and thiophene rings is 54.44(5)°. nih.gov
In the case of 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate, the two hydroxyl groups are oriented in opposite directions with respect to the pyridine ring plane. iucr.org The pyridine ring forms dihedral angles of 50.50(17)° and 57.58(15)° with the planes defined by the atoms of the two substituted butynol (B8639501) side chains. iucr.org
This conformational data is crucial for understanding the structure-property relationships of these compounds and for the design of new molecules with specific three-dimensional structures.
Computational and Theoretical Studies of 6 Pyridin 4 Yl Pyridin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful, non-invasive tool to predict and understand the behavior of molecules at the atomic level. For 6-(Pyridin-4-yl)pyridin-3-ol, these theoretical approaches provide invaluable insights into its conformational preferences, electronic distribution, and vibrational modes, complementing and guiding experimental investigations.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure and energetics of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT calculations for this compound allow for a detailed exploration of its fundamental properties.
Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating the dihedral angle between the two pyridine (B92270) rings. This analysis reveals the most energetically favorable conformation, which is typically a non-planar or twisted arrangement that minimizes steric hindrance between the hydrogen atoms on adjacent rings. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (inter-ring) | 1.485 | ||
| C-O | 1.360 | ||
| O-H | 0.965 | ||
| C-N-C (pyridin-4-yl) | 117.0 | ||
| C-C-C (pyridin-3-ol) | 120.5 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary depending on the specific level of theory and basis set used.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and its tendency to undergo electronic transitions.
For this compound, the HOMO is typically localized on the electron-rich pyridin-3-ol ring, particularly on the oxygen atom and the aromatic system. Conversely, the LUMO is generally distributed over the more electron-deficient pyridin-4-yl ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.87 |
| LUMO | -1.25 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary depending on the specific level of theory and basis set used.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. The MESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
In the MESP map of this compound, the regions around the nitrogen atoms of both pyridine rings and the oxygen atom of the hydroxyl group are expected to show a negative electrostatic potential (typically colored red or yellow), indicating an accumulation of electron density and a propensity to interact with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the pyridine rings will exhibit a positive electrostatic potential (typically colored blue), highlighting their susceptibility to nucleophilic attack.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning the peaks observed in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined.
For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the O-H stretching vibration of the hydroxyl group would appear at a high frequency, while the C-N and C-C stretching vibrations of the pyridine rings would be found in the fingerprint region of the spectrum. Comparing the theoretically predicted spectrum with the experimental one can confirm the molecule's structure and provide a detailed understanding of its vibrational properties.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch | 3650 |
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (pyridine) | 1600-1550 |
| C=C stretch (pyridine) | 1500-1400 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. It is common for calculated frequencies to be scaled to better match experimental values.
Ab Initio Methods
While DFT is a powerful and widely used method, ab initio calculations, which are based on first principles without the use of empirical parameters, can offer a higher level of theoretical accuracy for smaller molecules. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to study this compound.
These methods can be used to benchmark the results obtained from DFT calculations and to investigate properties that are more sensitive to electron correlation effects. However, due to their higher computational expense, their application to a molecule of this size is often limited to specific properties or smaller model systems. To date, comprehensive ab initio studies on this compound are not widely available in the scientific literature, highlighting an area for future computational research.
Semi-Empirical Methods
Semi-empirical quantum chemistry methods serve as a computationally efficient tool for investigating large molecules. These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the neglect of diatomic differential overlap (NDDO), and use parameters derived from experimental or high-level ab initio data to simplify calculations. wikipedia.orgnih.gov For pyridine and its derivatives, semi-empirical methods like AM1, PM3, and those developed by Pople's group (CNDO, INDO) have been historically used to approximate molecular properties. wikipedia.orgrsc.org
In the study of this compound, semi-empirical methods would be suitable for initial geometric optimizations, providing a foundational structure for more computationally intensive analyses. nih.gov They can also be used to calculate properties such as heats of formation, dipole moments, and ionization potentials. wikipedia.org While less accurate than higher-level theories, their speed allows for rapid screening of conformational landscapes or preliminary assessment of reactivity before committing to more demanding Density Functional Theory (DFT) or ab initio calculations. researchgate.net
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry is a powerful asset for mapping the intricate details of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites—including two pyridine rings and a hydroxyl group—theoretical studies can elucidate potential reaction mechanisms. The reactivity is influenced by the distinct properties of its constituent parts. For instance, studies on simpler pyridinols have shown that pyridin-3-ol derivatives tend to undergo reactions at the oxygen atom, whereas pyridin-4-ol can react via the nitrogen atom, which exists in a tautomeric equilibrium with the pyridone form. researchgate.netosi.lv
In a potential synthesis or functionalization reaction, such as electrophilic substitution or N-alkylation, computational modeling can help predict the most likely site of attack and the progression of the reaction. wikipedia.org By modeling the interaction of this compound with various reagents, a step-by-step pathway from reactants to products can be constructed, as has been demonstrated for the multi-step formation of other complex pyridine derivatives. chim.it
Transition State Analysis
A critical component of mechanistic investigation is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway. Computational methods, particularly DFT, are employed to locate these transient structures.
For reactions involving this compound, such as intramolecular proton transfer during tautomerization or intermolecular reactions, transition state analysis would reveal the activation energy (Ea). A lower activation energy indicates a faster reaction rate. Frequency calculations are performed to verify a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Although specific studies on this molecule are not available, analyses of related pyridine carbonyl thiosemicarbazides have successfully used DFT to calculate activation energies for proton transfers between tautomers, providing a model for how such investigations would proceed. scispace.comconsensus.app
Reaction Pathway Elucidation
Elucidating a reaction pathway involves mapping the potential energy surface that connects reactants, intermediates, transition states, and products. By calculating the energies of all stationary points along the pathway, the most energetically favorable route can be determined.
For this compound, this could involve modeling its synthesis, such as a Suzuki or Stille coupling reaction to form the C-C bond between the two pyridine rings. Computational chemists can model each step: oxidative addition, transmetalation, and reductive elimination. The calculated energy profile would highlight any high-energy intermediates or transition states that might hinder the reaction, offering opportunities for optimization by changing catalysts or reaction conditions. The detailed mechanism for the three-component synthesis of pyridin-4-ols, involving steps like acylation, cyclization, and tautomerization, serves as an excellent example of how complex reaction pathways are elucidated using theoretical models. chim.it
Tautomerism Studies and Energetic Preference
Tautomerism is a crucial aspect of the chemistry of hydroxypyridines. This compound can exist in several tautomeric forms, primarily involving the migration of the hydroxyl proton. The principal equilibrium is between the pyridin-3-ol form and its corresponding zwitterionic pyridinium-3-olate or keto forms. The relative stability of these tautomers dictates the molecule's structure, reactivity, and biological interactions.
Quantum-chemical calculations are the definitive tool for assessing the energetic preference of different tautomers. orientjchem.org By calculating the total electronic energy of each optimized tautomeric structure, the most stable form can be identified. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for this purpose in related heterocyclic systems. scispace.comnih.gov These studies consistently show that the relative stability is highly dependent on the molecular environment, with the solvent playing a significant role in stabilizing more polar or zwitterionic forms.
Table 1: Potential Tautomers of this compound for Computational Analysis This table is illustrative and lists potential tautomers for theoretical investigation. The relative energy values (ΔE) would be determined via quantum chemical calculations.
| Tautomer Name | Structure | Theoretical Relative Energy (ΔE) | Notes |
|---|---|---|---|
| This compound | ![]() |
0 (Reference) | The aromatic alcohol form. |
| 6-(Pyridin-4-yl)-1H-pyridin-3-one | ![]() |
To be calculated | A potential keto tautomer. |
| 4-(5-Hydroxypyridin-2-yl)-1H-pyridin-4-one | ![]() |
To be calculated | A potential keto tautomer involving the second ring. |
| 4-(5-Oxo-1,5-dihydropyridin-2-yl)pyridinium-1-ide | ![]() |
To be calculated | A zwitterionic form. |
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are fundamental in determining the supramolecular chemistry, crystal packing, and biological recognition of this compound. The molecule's structure, featuring two aromatic rings and hydrogen bond donor/acceptor sites, allows for a variety of such interactions.
Key NCIs for this molecule include:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms and the hydroxyl oxygen can act as acceptors.
π–π Stacking: The electron-rich pyridine rings can engage in stacking interactions, which are crucial for crystal engineering and interaction with biological targets like DNA or proteins. mdpi.com
C-H···π Interactions: Hydrogen atoms attached to one pyridine ring can interact with the π-system of the adjacent ring or a neighboring molecule.
Theoretical methods such as DFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT), and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze and quantify these weak interactions. Non-Covalent Interaction (NCI) plots can visually represent these interactions, showing regions of steric repulsion, van der Waals forces, and hydrogen bonding. mdpi.com Studies on similar systems, like pyridine-4-thiol (B7777008) and N-pyridyl ureas, have successfully used these methods to characterize halogen bonds and π–π stacking, respectively, demonstrating the power of these computational tools. mdpi.comnih.gov
Table 2: Types of Non-Covalent Interactions in this compound This table presents a summary of potential non-covalent interactions and the computational methods used to study them.
| Interaction Type | Description | Typical Energy Range (kcal/mol) | Computational Analysis Methods |
|---|---|---|---|
| Hydrogen Bond (O-H···N) | Interaction between the hydroxyl proton and a pyridine nitrogen. | 3 - 10 | DFT, QTAIM, NCI Plot |
| π–π Stacking | Attraction between the aromatic clouds of the two pyridine rings. | 1 - 5 | DFT-D3, SAPT, Hirshfeld Surface Analysis |
| C-H···π Interaction | Interaction of a C-H bond with the face of a pyridine ring. | 0.5 - 2 | DFT, NCI Plot |
| van der Waals Forces | General dispersion and repulsion forces. | 0.1 - 1 | All methods |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible from static quantum chemical calculations. pythoninchemistry.org An MD simulation models the movement of atoms and molecules by iteratively solving Newton's equations of motion, using a force field to describe the forces between atoms. nih.gov
For this compound, MD simulations could be applied to:
Conformational Analysis: To explore the rotational freedom around the C-C bond connecting the two pyridine rings and identify the most stable conformations in different environments.
Solvation Effects: To study the explicit interactions with solvent molecules (e.g., water), analyzing the structure and dynamics of the solvation shell and its effect on tautomeric equilibrium.
Biomolecular Interactions: To simulate the binding of the molecule to a protein or other biological target, calculating binding free energies and identifying key interacting residues.
Simulations using packages like AMBER or GROMACS, with force fields such as GAFF for organic molecules, would allow for the tracking of trajectories and the analysis of properties like root-mean-square deviation (RMSD) to assess structural stability over time. mdpi.com
Biological Activities and Potential Therapeutic Relevance of 6 Pyridin 4 Yl Pyridin 3 Ol Derivatives
In Vitro Screening Methodologies (Excluding Clinical Human Trials)
The preliminary assessment of the biological activity of 6-(Pyridin-4-yl)pyridin-3-ol derivatives is conducted through a variety of established in vitro screening methodologies. These assays are crucial for determining the potential efficacy and mechanism of action of these compounds at a cellular level.
For evaluating antimicrobial properties, the broth microdilution method is a commonly employed technique. nih.gov This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov The Kirby-Bauer disk diffusion susceptibility test is another method used to assess the antibacterial properties of these derivatives. mdpi.com
In the realm of anticancer research, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity. ijsat.org It is widely used to measure the cytotoxic effects of potential anticancer compounds on various cancer cell lines. ijsat.org This assay helps in determining the concentration of the compound that inhibits cell growth by 50% (IC50). Furthermore, techniques like flow cytometry are utilized to study the effects of these compounds on the cell cycle and to detect apoptosis (programmed cell death).
Antimicrobial Activity Investigations
Derivatives of pyridin-4-ol have demonstrated a spectrum of antimicrobial activities, indicating their potential as novel agents to combat infectious diseases.
Antibacterial Efficacy (Gram-positive and Gram-negative)
Research into alkyl pyridinol compounds, which are structurally related to this compound, has revealed potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Studies have shown that these derivatives are effective against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com
For instance, certain anaephene derivatives, a class of alkyl pyridinols, have shown significant activity against S. aureus, with MIC values ranging from 0.5 to 16 μg/mL. mdpi.com Interestingly, the position of the nitrogen atom within the pyridinol ring appears to influence the antimicrobial potency. mdpi.com In contrast, these compounds have been found to be largely ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa. mdpi.com
Similarly, other studies on various pyridine (B92270) derivatives have reported broad-spectrum antibacterial activity. For example, some synthesized pyridine derivatives exhibited excellent activity against both Gram-positive (S. aureus, Enterococcus faecalis, Bacillus subtilis) and Gram-negative (Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) bacteria, with MIC values ranging from 31.25 to 62.5 μg mL−1. nih.gov Pyridinium (B92312) salts, another class of related compounds, have also demonstrated stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com
| Compound Type | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Alkyl Pyridinol Derivatives | Staphylococcus aureus (including MRSA) | 0.5 - 16 | Pseudomonas aeruginosa | Ineffective |
| Pyridine Derivatives | S. aureus, E. faecalis, B. subtilis | 31.25 - 62.5 | E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 |
| Pyridinium Salts | Staphylococcus aureus | High activity | Pseudomonas aeruginosa | Low activity |
Antifungal Efficacy
The antifungal potential of pyridine derivatives has also been a subject of investigation. Several studies have reported the screening of these compounds against various fungal pathogens. For instance, a series of synthesized pyridine derivatives were evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans. researchgate.net
In one study, a pyridine carbonitrile derivative showed activity equivalent to the standard antifungal drug miconazole (B906) against C. albicans, with a MIC of 25 μg/ml. researchgate.net Other research on nicotinic acid benzylidene hydrazide derivatives found that compounds with nitro and dimethoxy substituents were the most active against tested fungal strains, including C. albicans and A. niger, with some exhibiting activity comparable to fluconazole. nih.gov Additionally, certain substituted Mannich bases derived from pyridine demonstrated high antifungal activity against C. albicans and C. glabrata species with MIC values of 12.5 μg mL−1. nih.gov However, some pyridinium salts have been found to exhibit low antifungal activity against Candida albicans. mdpi.com
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference Drug |
| Pyridine Carbonitrile Derivative | Candida albicans | 25 | Miconazole |
| Nicotinic Acid Benzylidene Hydrazide Derivatives | C. albicans, A. niger | Comparable to Fluconazole | Fluconazole |
| Substituted Mannich Bases | C. albicans, C. glabrata | 12.5 | - |
| Pyridinium Salts | Candida albicans | Low activity | - |
Antiviral Properties
The pyridine nucleus is a common scaffold in many compounds with therapeutic properties, including antiviral activity. nih.gov Research into pyridine derivatives has explored their potential against various viruses. scilit.com While specific studies focusing solely on this compound derivatives are limited, the broader class of pyridine compounds has been investigated for antiviral applications, including against the SARS-CoV-2 virus. nih.govmdpi.com The geometry of the pyridine-containing molecule plays a role in its interaction with specific viral proteins, which in turn defines its antiviral selectivity. cnr.it
Putative Mechanisms of Antimicrobial Action
The proposed mechanisms by which pyridin-4-ol derivatives exert their antimicrobial effects are multifaceted. For alkyl pyridinol compounds, evidence suggests a membrane-associated mechanism of action. mdpi.com These compounds have been shown to cause disruption and deformation of the staphylococcal membrane. mdpi.com
In the case of pyridinium salts, their antimicrobial activity is attributed to their effect on the cell membrane. mdpi.com The surface activity of these compounds is believed to be primarily responsible for their antibacterial properties. mdpi.com For antifungal action, it has been postulated that the mechanism may involve the inhibition of the fungal respiratory system rather than cell wall destruction. mdpi.com
Anticancer and Antitumor Potential (In Vitro Studies)
Pyridine derivatives have emerged as a significant class of compounds in the development of anticancer agents. ijsat.org Their ability to modulate critical molecular pathways implicated in cancer progression has been the focus of extensive research. ijsat.org
Several studies have demonstrated the cytotoxic effects of various pyridine-based compounds against a range of cancer cell lines. For example, pyridine-urea derivatives have shown potent anti-proliferative activity against breast cancer (MCF-7) cells. nih.gov Some of these compounds exhibited IC50 values lower than the standard drug doxorubicin. nih.gov The mechanism of action for these particular derivatives is linked to the inhibition of VEGFR-2, a key receptor in angiogenesis. nih.gov
Other research has focused on 6-ferrocenylpyrimidin-4(3H)-one derivatives, which have demonstrated a dose-dependent toxic effect on breast cancer cells (MCF-7). ijsat.org Similarly, imidazole-pyridine hybrids have shown high efficacy against various cancer cell lines, including lung (H1299), liver (HepG2, HUH-7, PLC/PRF/5), and colon (HCT116) cancer cells. cnr.it Computational analyses suggest that these compounds may act as selective inhibitors of GSK-3β, a protein kinase implicated in cancer. cnr.it Furthermore, a study on pyridine derivatives as inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells, identified a compound with significant antiproliferative effects in various human cancer cells, with the highest sensitivity observed in HepG2 hepatocellular carcinoma cells. nih.gov
| Compound Type | Cancer Cell Line(s) | IC50 / Activity | Putative Target/Mechanism |
| Pyridine-Urea Derivatives | Breast (MCF-7) | Lower than Doxorubicin | VEGFR-2 Inhibition |
| 6-Ferrocenylpyrimidin-4(3H)-one Derivatives | Breast (MCF-7) | Dose-dependent cytotoxicity | - |
| Imidazole-Pyridine Hybrids | Lung, Liver, Colon | High efficacy | GSK-3β Inhibition |
| Pyridine Derivatives | Hepatocellular Carcinoma (HepG2) | Significant antiproliferative effect | Fatty Acid Synthase (FASN) Inhibition |
Cell Line Cytotoxicity Assays
Derivatives of pyridine have demonstrated notable cytotoxic activity against various human cancer cell lines. In one study, a series of novel compounds incorporating imidazo[2,1-b]thiazole (B1210989) scaffolds were tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.com Among these, compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) emerged as a potential inhibitor against MDA-MB-231, with an IC50 value of 1.4 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 5.2 µM). mdpi.com
Another investigation into new pyridine and pyrimidine (B1678525) derivatives identified eight compounds with potent cytotoxic activity in the sub-micromolar range against the HL-60 (leukemia) cell line, surpassing the activity of the reference compound combretastatin (B1194345) A4 (CA-4). researchgate.net Specifically, compound 21 was found to be five times more potent than CA-4 against these cells. researchgate.net Further studies on 4,4'-bipyridine (B149096) derivatives showed that compounds 9a and 9b exhibited high cytotoxic activity against both HepG-2 and MCF-7 (breast cancer) cell lines. researchgate.net
Research on triazolotriazine derivatives also highlighted their anticancer potential. Compound 12g showed greater potency against HepG2 cells, with an IC50 of 3.06 µM, compared to crizotinib (B193316) (IC50 = 5.15 µM). reading.ac.uk Conversely, some structural modifications have been shown to decrease cytotoxicity. In a study of Thallium(III) complexes with pyridine dicarboxylic acid derivatives, the presence of a hydroxyl (-OH) group at the 4-position of the pyridine ring resulted in reduced cytotoxic effects against A375 (melanoma) and HT29 (colon adenocarcinoma) cell lines. nih.gov
| Compound | Cell Line | Activity (IC50) | Reference Compound | Reference Activity (IC50) |
|---|---|---|---|---|
| Compound 5l | MDA-MB-231 | 1.4 µM | Sorafenib | 5.2 µM mdpi.com |
| Compound 12g | HepG2 | 3.06 µM | Crizotinib | 5.15 µM reading.ac.uk |
| Compound 21 | HL-60 | 5-fold more potent | Combretastatin A4 | N/A researchgate.net |
| Compounds 9a & 9b | HepG-2, MCF-7 | High Activity | N/A | N/A researchgate.net |
Exploration of Cellular Targets and Pathways (e.g., Enzyme Inhibition)
The therapeutic effects of pyridine derivatives are often linked to their ability to inhibit specific enzymes and modulate cellular pathways. A significant area of research has been their potential as inhibitors of enzymes implicated in neurodegenerative diseases and cancer.
Several pyridine derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. hilarispublisher.com Others have been investigated as inhibitors of NADPH oxidase 2 (NOX2), an enzyme whose activity contributes to the progression of neurodegenerative and cardiovascular diseases. mdpi.com The anti-inflammatory properties of some derivatives are attributed to their potential to inhibit cyclooxygenase-2 (COX-2). eurekaselect.com
In the context of cancer, the antitumor activity of certain pyridine and pyrimidine derivatives has been correlated with their ability to inhibit β-tubulin polymerization. researchgate.net This inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis. The apoptotic mechanism was further supported by the observed upregulation of p53, an increased Bax/Bcl-2 ratio, and elevated caspase-3 protein levels. researchgate.net Other anticancer pathways explored include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Carbonic Anhydrases (CAs). mdpi.commdpi.com For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors against various human and bacterial CA isoforms. mdpi.com The iron-chelating properties of 3-hydroxy-pyridine-4-one derivatives suggest they may affect heme-dependent enzymes like cyclooxygenase and lipoxygenase, contributing to their biological effects. nih.gov
Anti-inflammatory Properties
Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in animal models. nih.govresearchgate.net In studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, these compounds showed potent anti-inflammatory activity. nih.gov For example, a compound designated as 'Compound A', featuring a benzyl (B1604629) group substitution, showed the greatest potency. nih.govresearchgate.net At a dose of 20 mg/kg, it produced a 67% inhibition in carrageenan-induced paw edema, comparable to the 60% inhibition by the standard drug indomethacin. nih.gov It is hypothesized that the anti-inflammatory mechanism of these derivatives may be linked to their iron-chelating properties, which could interfere with heme-dependent enzymes like cyclooxygenase and lipoxygenase that are crucial to the inflammation pathway. nih.gov
Additionally, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have been screened for their effects on inflammation, with several compounds showing both analgesic and anti-inflammatory properties in a standard carrageenan inflammation model. mdpi.com Pyrrolo[3,4-c]pyridine derivatives have also been investigated as anti-inflammatory agents, with some showing the ability to reduce levels of COX-2 and inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue degradation during inflammation. mdpi.com
Antitubercular Activity
The emergence of multi-drug resistant strains of Mycobacterium tuberculosis (MTB) has spurred the development of new antitubercular agents, with pyridine derivatives showing considerable promise. nih.gov In one study, two synthesized pyridine analogues, compounds 1 and 2 , displayed encouraging activity against the H37Rv strain of MTB with IC50 values of 3.2 µM and 1.5 µM, respectively. nih.gov These compounds also showed significant activity against various drug-resistant clinical isolates. nih.gov
Other research has focused on creating pyridine-derived analogues of the established anti-TB drug bedaquiline (B32110). nih.gov A series of 2-methoxypyridine-derived analogues were synthesized, and a 4-fluorophenyl derivative, compound 17 , was found to be only one-fold less active than bedaquiline itself. nih.gov A review of pyridine analogues highlighted several series of compounds with compelling activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. derpharmachemica.com Furthermore, novel pyrazole-4-carboxamide derivatives have been tested, with several compounds demonstrating potent activity against the M. tuberculosis H37Rv strain. japsonline.com
| Compound/Derivative | Target Strain | Activity Metric | Observed Activity |
|---|---|---|---|
| Compound 1 | M. tuberculosis H37Rv | IC50 | 3.2 µM nih.gov |
| Compound 2 | M. tuberculosis H37Rv | IC50 | 1.5 µM nih.gov |
| Compound 17 (Bedaquiline analogue) | M. tuberculosis H37Rv | MIC90 | One-fold less active than bedaquiline nih.gov |
| Pyridine derivatives | MDR and XDR strains of TB | MIC Range | 0.05 - 1.5 µM derpharmachemica.com |
Molecular Docking Studies and Ligand-Receptor Interactions
Molecular docking simulations are a crucial tool for understanding the interactions between pyridine derivatives and their biological targets at the molecular level. These studies help elucidate binding mechanisms and guide the design of more potent compounds.
Docking studies of pyridine derivatives designed as AChE inhibitors revealed that hydrogen bonds and π-π stacking interactions were key to their binding within the hydrophobic pocket of the enzyme. hilarispublisher.com For new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting the α-amylase enzyme, docking analysis identified compound 4e as having the highest binding energy of -7.43 Kcal/mol. nih.gov Similarly, docking simulations of pyridine derivatives with the human Aurora A kinase receptor showed that compound 6c had a minimum binding energy of -8.20 kJ/mol, with the ligand molecules being enveloped by hydrophobic amino acid residues in the active site. orientjchem.org
These computational models validate experimental findings and provide insights into the structural requirements for effective ligand-receptor binding. For instance, modeling of NOX2 inhibitors confirmed their binding at the same site as the enzyme's natural substrate, NADPH. mdpi.com Docking was also used to investigate the binding of derivatives to the GlcN-6P receptor, highlighting the importance of specific amino acid residues in forming hydrogen bonds. bohrium.com
Structure-Activity Relationship (SAR) Studies for Biological Profiles
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of pyridine derivatives by identifying which chemical features enhance or diminish their therapeutic effects.
For antiproliferative activity, a review of pyridine derivatives concluded that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tended to enhance activity. nih.gov Conversely, the addition of halogen atoms or other bulky groups often resulted in lower antiproliferative effects. nih.gov In the context of antitubercular bedaquiline analogues, SAR studies on the A-ring of the molecule indicated that mono-substituted aryl groups at the C5-position of the pyridine ring were more favorable for activity than di-substituted rings. nih.gov
SAR analysis of N-pyridylamides revealed that the analgesic and anti-inflammatory activity was directly dependent on the spatial arrangement of the benzothiazine and pyridine fragments of the molecule. mdpi.com For pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, it was found that subtle chemical changes to the core structure did not significantly alter binding affinity or cooperativity. nih.govresearchgate.net In another example, SAR studies of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors identified that specific linkers and substituents were beneficial for inhibiting different CA isoforms. mdpi.com
Coordination Chemistry of 6 Pyridin 4 Yl Pyridin 3 Ol As a Ligand
Ligand Design and Binding Modes
Information regarding the specific design of 6-(Pyridin-4-yl)pyridin-3-ol as a ligand and its potential coordination modes is not available in the reviewed literature. While the structure, featuring two pyridine (B92270) rings and a hydroxyl group, suggests potential for monodentate, bidentate, or polydentate coordination, no experimental or theoretical studies have been published to confirm these possibilities.
Monodentate, Bidentate, and Polydentate Coordination Modes
There are no documented examples or theoretical analyses of this compound exhibiting monodentate, bidentate, or other polydentate coordination modes.
Pyridine Nitrogen and Hydroxyl Oxygen Coordination
Specific details on the involvement of the pyridine nitrogen atoms and the hydroxyl oxygen atom of this compound in coordination with metal ions have not been reported.
Synthesis and Characterization of Metal Complexes
No published studies were found detailing the synthesis and characterization of metal complexes involving this compound as a ligand.
Transition Metal Complexes (e.g., Ag(I), Fe(II), Mn(II), Cu(II), Ni(II))
There is no available research on the synthesis and characterization of transition metal complexes with this compound.
Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
No structural data, including from X-ray crystallography, for any coordination compounds of this compound are available in the current body of scientific literature.
Spectroscopic Properties of Metal Complexes
Detailed spectroscopic data for metal complexes of this compound are not available in the current body of scientific literature.
UV-Vis Absorption and Emission Spectroscopy
There are no published studies detailing the UV-Vis absorption and emission spectra of metal complexes formed with this compound. Such studies would be crucial in understanding the electronic transitions within these complexes, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand transitions. The position of the hydroxyl and pyridyl substituents would be expected to influence the energy of these transitions, but without experimental data, any discussion remains speculative.
Paramagnetic NMR Studies
No paramagnetic NMR studies have been reported for complexes of this compound. This technique is a powerful tool for probing the electronic structure and magnetic properties of paramagnetic metal complexes. The absence of such research means there is no information on the nature of the metal-ligand bonding or the distribution of unpaired electron spin density in these potential complexes.
Electronic and Magnetic Properties of Complexes
In the absence of experimental data, the electronic and magnetic properties of metal complexes derived from this compound cannot be discussed. The nature of the metal ion, its oxidation state, and the coordination geometry would all play a critical role in determining these properties. The electronic donating or withdrawing nature of the substituents on the pyridine rings would further modulate the electronic structure and, consequently, the magnetic behavior of the complexes.
Catalytic Applications of Metal Complexes Derived from this compound
There is no published research on the application of metal complexes of this compound in catalysis. While metal complexes of functionalized bipyridines are widely used as catalysts, the specific potential of this ligand in either homogeneous or heterogeneous catalysis has not been investigated.
Homogeneous Catalysis
No studies have been found that utilize metal complexes of this compound in homogeneous catalytic reactions. The presence of both a hydroxyl group and a second pyridine ring offers potential for this ligand to act as a bidentate or even a bridging ligand, which could influence the activity and selectivity of a metal catalyst. However, without experimental investigation, this potential remains theoretical.
Heterogeneous Catalysis
Similarly, there is no information regarding the use of metal complexes of this compound in heterogeneous catalysis. The ligand or its complexes could potentially be immobilized on a solid support for use in heterogeneous systems, but this area of research is yet to be explored.
Mechanistic Aspects of Catalytic Cycles Involving this compound
Detailed mechanistic studies, including the elucidation of catalytic cycles, for coordination complexes specifically involving the ligand this compound are not extensively documented in publicly available scientific literature. While pyridine derivatives are widely recognized for their importance as ligands in catalysis, research focusing on the precise role and behavior of this compound in catalytic processes is limited.
The broader field of coordination chemistry has seen significant investigation into pyridine-containing ligands and their applications in facilitating a wide array of chemical transformations. These studies often detail the synthesis of metal complexes and evaluate their catalytic activity in reactions such as oxidation, reduction, and cross-coupling. However, specific research delineating the step-by-step mechanistic pathways, including the identification of intermediates and transition states for catalysts based on this compound, is not readily found.
General principles of catalysis involving pyridine-based ligands suggest that the nitrogen atoms of the pyridine rings coordinate to a metal center, influencing its electronic properties and creating a reactive site for catalysis. The 3-hydroxy group on one of the pyridine rings in this compound could also potentially participate in catalysis, for instance, through deprotonation to form an anionic ligand that could modulate the catalytic activity of the metal center.
Despite the absence of specific studies on the catalytic cycles of this compound, the general reactivity of pyridin-3-ol and its derivatives has been explored in other chemical contexts. For example, pyridin-3-ol can react at the oxygen atom, which could have implications for its behavior as a ligand in a catalytic system.
Further research would be necessary to establish the catalytic applications of this compound and to subsequently investigate the mechanistic details of any observed catalytic cycles. Such studies would likely involve a combination of experimental techniques, including kinetic analysis, spectroscopic identification of intermediates, and computational modeling to map out the energy profiles of the catalytic pathways.
Advanced Applications and Future Research Directions for 6 Pyridin 4 Yl Pyridin 3 Ol
The unique structural characteristics of 6-(Pyridin-4-yl)pyridin-3-ol, featuring two interconnected pyridine (B92270) rings with a hydroxyl group, position it as a compound of significant interest for future scientific exploration. Its hydrogen bonding capabilities, potential for metal coordination, and modifiable electronic properties make it a versatile scaffold for a variety of advanced applications. This section explores the prospective research avenues for this compound in materials science, supramolecular chemistry, and beyond, highlighting the interdisciplinary opportunities it presents.
Q & A
Q. What are the optimal synthetic routes for 6-(Pyridin-4-yl)pyridin-3-ol under varying reaction conditions?
- Methodological Answer : The synthesis of this compound can be achieved via:
- Cross-coupling reactions : Use Suzuki-Miyaura coupling with halogenated pyridine precursors and boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80–100°C .
- Condensation reactions : React 3-hydroxypyridine derivatives with 4-pyridyl halides in the presence of base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 120°C .
Optimization factors include catalyst loading (1–5 mol%), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) to prevent oxidation of hydroxyl groups.
Q. How can standard spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and hydroxyl protons (δ 9–12 ppm, broad singlet). Carbon signals for pyridinyl carbons appear at δ 120–150 ppm .
- IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 174.06 (calculated for C₁₀H₈N₂O).
Q. What biological activity assays are suitable for initial evaluation of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., kinase or phosphatase inhibition) with IC₅₀ determination via dose-response curves .
- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity screening : Employ MTT/WST-1 assays on human cell lines (e.g., HEK293, HeLa) to assess viability at 10–100 μM concentrations .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound be addressed through computational modeling?
- Methodological Answer :
- DFT calculations : Predict thermodynamic stability of intermediates using Gaussian or ORCA software. Focus on transition-state energies for C–N/C–C bond formation .
- Molecular docking : Simulate interactions between reactants and catalysts (e.g., Pd complexes) to optimize ligand design for selective coupling .
- Solvent effects : Use COSMO-RS models to evaluate solvent polarity impacts on reaction pathways (e.g., DMF vs. THF) .
Q. What strategies resolve discrepancies in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Meta-analysis : Pool data from multiple studies (e.g., enzymatic vs. cell-based assays) and apply statistical tools (ANOVA, Bland-Altman plots) to identify systemic biases .
- Proteomics profiling : Use LC-MS/MS to identify off-target interactions that may explain variability in potency .
Q. How does substituent positioning on the pyridine rings influence the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative SAR table :
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using SYBYL-X to map electrostatic/hydrophobic fields .
Q. What experimental approaches validate tautomeric equilibria of the hydroxyl group in this compound?
- Methodological Answer :
- Variable-temperature NMR : Monitor chemical shift changes of the hydroxyl proton (δ 9–12 ppm) from 25°C to −40°C to detect keto-enol tautomerism .
- X-ray crystallography : Resolve crystal structures at high resolution (≤1.0 Å) to identify hydrogen-bonding networks and tautomeric forms .
- UV-Vis spectroscopy : Track absorbance changes (250–300 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMSO) .
Data Contradiction Analysis
- Conflicting solubility data : If solubility in aqueous buffers varies between studies, reconcile by:
- Measuring logP values (shake-flask method) to assess hydrophilicity .
- Testing under buffered conditions (pH 2–12) to account for ionization of the hydroxyl group .
- Divergent enzyme inhibition results : Control for assay conditions (e.g., ATP concentration in kinase assays) and use recombinant enzymes from standardized sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




